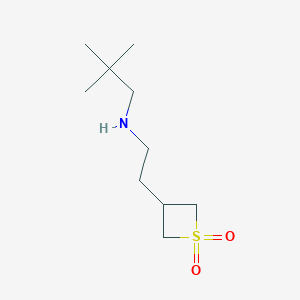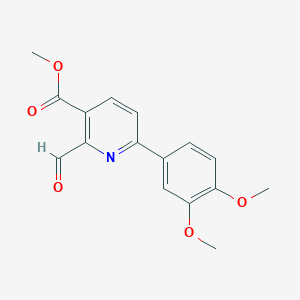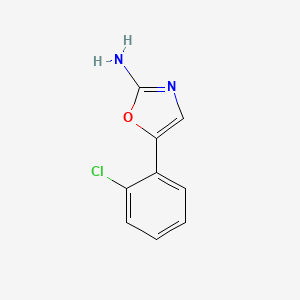![molecular formula C10H18N2O2 B15229189 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is a bicyclic organic compound known for its unique structure and versatile applications. This compound is characterized by a diazabicyclo[2.2.2]octane (DABCO) core, which is a highly nucleophilic tertiary amine base. It is widely used as a catalyst and reagent in various chemical reactions, particularly in polymerization and organic synthesis .
Métodos De Preparación
The synthesis of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. One common method includes the alkylation of DABCO with dichloromethane followed by treatment with fluorine to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound is highly nucleophilic and can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is sufficiently basic to promote a variety of coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Common reagents and conditions used in these reactions include dichloromethane, fluorine, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid involves its function as a nucleophilic catalyst and strong Lewis base. It promotes various chemical reactions by donating electron pairs to electrophiles, facilitating the formation of new chemical bonds. The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .
Comparación Con Compuestos Similares
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is similar to other bicyclic amines such as quinuclidine and tropane. it is unique due to its high nucleophilicity and ability to form stable adducts with various electrophiles. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic amine with different structural features.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,9(13)14)8-7-11-3-5-12(8)6-4-11/h8H,3-7H2,1-2H3,(H,13,14) |
Clave InChI |
QHPJFOSTDOSJQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CN2CCN1CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)


![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)


![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)




![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
